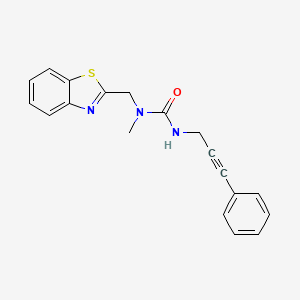
RU-Traak-2
Overview
Description
RU-TRAAK-2 is a reversible inhibitor of TWIK-related arachidonic acid-stimulated potassium channel (TRAAK). It is known for its specificity, as it does not affect non-K2P channels such as Kv1.2, GIRK2, and Slo1 . This compound is primarily used in scientific research to study the function and regulation of potassium channels.
Preparation Methods
RU-TRAAK-2 can be synthesized using click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition (CuAAc). The compound contains an alkyne group that reacts with molecules containing azide groups . The synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Reaction with an azide-containing molecule in the presence of a copper catalyst.
- Purification of the final product to achieve a purity of 99.72% .
For industrial production, the compound is typically synthesized in bulk quantities and stored under specific conditions to maintain its stability. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Chemical Reactions Analysis
RU-TRAAK-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The alkyne group in this compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include copper catalysts for click chemistry, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RU-TRAAK-2 has a wide range of applications in scientific research, including:
Mechanism of Action
RU-TRAAK-2 exerts its effects by inhibiting the TWIK-related arachidonic acid-stimulated potassium channel (TRAAK). The compound binds to specific sites on the channel, blocking its activity and preventing the flow of potassium ions . This inhibition is completely reversible, allowing for precise control over channel activity in experimental settings .
Comparison with Similar Compounds
RU-TRAAK-2 is unique in its specificity for TRAAK channels and its reversible inhibition. Similar compounds include:
RU-TRAAK-1: Another inhibitor of TRAAK channels, but it is poorly reversible compared to this compound.
ML335: A selective inhibitor of TASK1 (KCNK3) channels.
Senicapoc: An inhibitor of the Gardos channel, used in the treatment of sickle cell disease.
This compound stands out due to its high specificity and reversible inhibition, making it a valuable tool in potassium channel research.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylmethyl)-1-methyl-3-(3-phenylprop-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-22(14-18-21-16-11-5-6-12-17(16)24-18)19(23)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,13-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVUMDINCCARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2S1)C(=O)NCC#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


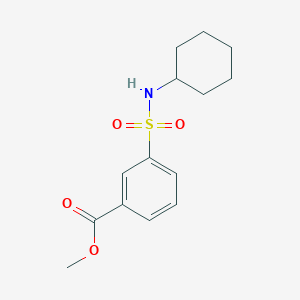


![N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)

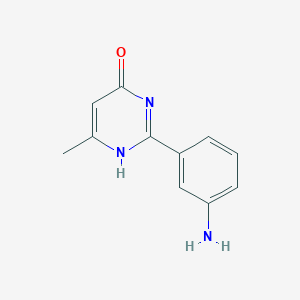
![1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7854598.png)
![8-Benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7854604.png)

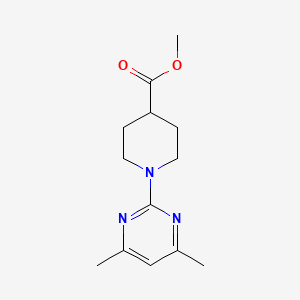

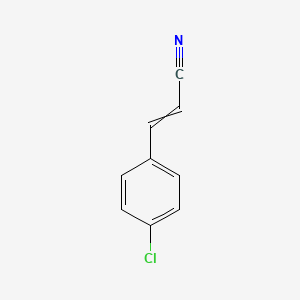

![sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B7854660.png)
